molecular formula C12H22INO3 B13304810 tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B13304810
M. Wt: 355.21 g/mol
InChI Key: XAENZPSYOYZSPG-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted with iodine at position 3 and an isopropoxy group at position 4, protected by a tert-butyl carbamate group at position 1. The tert-butyl carbamate acts as a protecting group for the pyrrolidine nitrogen, commonly used in peptide and heterocyclic synthesis.

Properties

Molecular Formula

C12H22INO3

Molecular Weight

355.21 g/mol

IUPAC Name

tert-butyl 3-iodo-4-propan-2-yloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22INO3/c1-8(2)16-10-7-14(6-9(10)13)11(15)17-12(3,4)5/h8-10H,6-7H2,1-5H3

InChI Key

XAENZPSYOYZSPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CN(CC1I)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the iodine atom: The iodine atom is introduced via an iodination reaction, often using reagents such as iodine or iodinating agents.

    Attachment of the tert-butyl ester group: This step involves esterification, where the tert-butyl group is attached to the carboxylate moiety.

    Addition of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is introduced to the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Scientific Research Applications

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Analysis

Key structural analogs from the Catalog of Pyridine Compounds (2017) and related literature are compared below.

Compound Name Substituents Molecular Weight Key Functional Groups Source
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate (Target) Iodo (C3), isopropoxy (C4) ~353.2* Ether, iodide, carbamate N/A (hypothetical)
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo (pyridine C5), iodo (pyridine C3), methyl-pyrrolidine linker 483.14 Pyridine, bromide, iodide
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo (pyridine C5), methoxy (pyridine C3), methyl-pyrrolidine linker 387.27 Pyridine, methoxy, bromide
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo (pyridine C6), methoxy (pyridine C3), methyl-pyrrolidine linker Not provided Pyridine, methoxy, iodide
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Bromo (C5), methoxy (C3), tert-butyldimethylsilyloxy (pyrrolidine C3) Not provided Silyl ether, methoxy, bromide

*Molecular weight calculated based on inferred formula (C12H20INO3).

2.2. Structural and Functional Differences
  • Substituent Position :

    • The target compound has substituents directly on the pyrrolidine ring, influencing ring puckering and stereoelectronic effects. In contrast, analogs like those in and feature substituents on a pyridine ring connected via a methylene linker to pyrrolidine, altering conjugation and steric profiles.
    • The isopropoxy group (target) vs. methoxy () or silyl ethers () impacts lipophilicity and stability. Silyl ethers (e.g., in ) are bulkier and hydrolytically sensitive compared to alkyl ethers.
  • In pyridine-linked analogs (e.g., ), iodine on the pyridine ring may participate in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine in analogs () offers distinct reactivity, such as easier substitution compared to iodine.
  • Molecular Weight and Physicochemical Properties :

    • The target’s lower molecular weight (~353.2 vs. 483.14 in ) suggests differences in solubility and melting points. Pyridine-containing analogs () are heavier due to the aromatic ring.
    • The tert-butyldimethylsilyloxy group in increases molecular weight and hydrophobicity compared to the target’s isopropoxy group.

Biological Activity

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

C13H18INO3C_{13}H_{18}INO_{3}

It features a pyrrolidine ring substituted with an iodine atom and a tert-butyl ester group, which contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit effects such as:

  • Enzyme Inhibition : It has been noted for potential inhibition of enzymes involved in metabolic pathways, which could be significant in treating diseases like cancer or neurodegenerative disorders.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal signaling.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological effects:

  • Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by toxic agents such as amyloid-beta peptides. This is particularly relevant in Alzheimer's disease research.
  • Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines, which are implicated in numerous chronic diseases.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Research Findings
NeuroprotectionInhibition of oxidative stressImproved cell viability in astrocytes exposed to Aβ1-42
Anti-inflammatoryModulation of cytokine releaseReduction in TNF-α levels observed in treated cultures
Enzyme inhibitionCompetitive inhibitionPotential inhibition of β-secretase and acetylcholinesterase

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective properties of this compound, researchers evaluated its impact on astrocyte cell lines exposed to amyloid-beta (Aβ) peptides. The results demonstrated that treatment with the compound significantly improved cell viability and reduced markers of oxidative stress, indicating its potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Inflammation Modulation

Another study focused on the compound's ability to modulate inflammatory responses. When administered to cell cultures treated with pro-inflammatory stimuli, it resulted in decreased levels of TNF-α and IL-6, suggesting that it may serve as a candidate for anti-inflammatory therapies.

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